2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one
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Overview
Description
2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structure and properties. This compound contains several functional groups, including chlorophenoxy and chloropyrimidinyl groups, which are significant for its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one generally involves multi-step reactions, each requiring specific conditions and reagents. For example:
Formation of the Chlorophenoxy Group: : Reaction between 4-chlorophenol and appropriate alkylating agents under controlled temperatures.
Piperidine Ring Formation: : Reaction involving piperidine and chlorinated pyrimidine derivatives, using bases like sodium hydride to facilitate nucleophilic substitution.
Final Coupling Step: : The combination of the intermediate products under catalytic conditions to achieve the final compound.
Industrial Production Methods
On an industrial scale, these reactions would be optimized for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors for better control over reaction parameters and to increase scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, affecting the chlorophenoxy and piperidinyl groups.
Reduction: : Reduction reactions may target the pyrimidinyl group, altering its electron density and reactivity.
Substitution: : Various substitution reactions can occur, especially nucleophilic aromatic substitution at the chlorinated positions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO4 under mild conditions.
Reduction: : Using reducing agents like LiAlH4.
Substitution: : Employing nucleophiles such as amines or thiols in basic conditions.
Major Products
These reactions typically yield modified versions of the original compound, with alterations at the reactive sites (e.g., hydroxylation of the phenoxy group).
Scientific Research Applications
Chemistry
Catalysts: : Used as ligands in catalysis for organic synthesis.
Reaction Intermediates: : Acts as an intermediate in synthesizing more complex molecules.
Biology
Biochemical Probes: : Utilized in studies to understand enzyme-substrate interactions.
Medicine
Pharmaceutical Development: : Potentially explored for drug development due to its unique binding properties.
Industry
Material Science: : Applications in developing advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Binding Interactions: : Interacts with proteins and enzymes via hydrogen bonding and Van der Waals forces.
Pathway Involvement: : Modulates biochemical pathways, potentially affecting signal transduction processes.
Comparison with Similar Compounds
Unique Features
The dual chlorinated aromatic systems provide distinct reactivity compared to non-chlorinated analogs.
Similar Compounds
2-(4-Bromophenoxy)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one: : Similar structure but with bromine atoms, affecting its reactivity and applications.
2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one: : Incorporates fluorine, offering different electronic properties.
Comparing these compounds highlights how different halogen substitutions (chlorine, bromine, fluorine) can tailor the chemical and physical properties of the molecule for specific applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-19(2,27-15-7-5-13(20)6-8-15)17(25)24-9-3-4-16(12-24)26-18-22-10-14(21)11-23-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZWMDIKKGDHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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